molecular formula C19H15N5O3S B2754817 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 879567-95-0

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2754817
CAS RN: 879567-95-0
M. Wt: 393.42
InChI Key: WPHMDGSVEXYZOF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Molecular Structure Analysis

The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel series of heterocyclic compounds, including those related to the specified chemical structure, through various synthesis methods. These compounds have been characterized using techniques such as elemental analysis, NMR, FT-IR, and LC-MS spectral studies. The synthesis process often involves the reaction of specific thiol derivatives with carboxylic acids or other reagents to produce derivatives with potential biological activities (Patel & Patel, 2015; Ding & Li, 2011).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of triazolo-thiadiazole derivatives. These compounds have been tested against a range of gram-positive and gram-negative bacteria, as well as various fungi, showing moderate to good inhibitory activities. The antimicrobial evaluation indicates that these compounds could serve as potential leads for the development of new antimicrobial agents (Gilani et al., 2011; Idrees, Kola, & Siddiqui, 2019).

Anticancer Activities

The anticancer activities of triazolo-thiadiazole derivatives have been a significant area of interest. These compounds have been screened against various cancer cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia cells, demonstrating moderate to good antiproliferative potency. Certain derivatives have shown higher antiproliferative activities, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further in silico pharmacokinetic and molecular modeling studies .

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHMDGSVEXYZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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